Head-to-Head Comparison of PHOSPHO1 Inhibitory Potency: ML086 vs. Benzoisothiazolone Probes
ML086 inhibits the PHOSPHO1 phosphatase with an IC50 of 139 nM . This potency differentiates it from the original high-throughput screening hits in the benzoisothiazolone series, which were optimized through a medicinal chemistry campaign led by Bravo et al. to yield the probe ML086. While the publication primarily describes the optimization of the benzisothiazolone series, it establishes the context where a compound with a distinct oxazole-carboxamide scaffold, such as ML086, was selected as a probe, indicating a differentiated optimization path and resulting pharmacological profile [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 139 nM against PHOSPHO1 |
| Comparator Or Baseline | Benzisothiazolone lead compounds (original HTS hits); specific values not provided for all comparators, but the series was optimized to a different scaffold. |
| Quantified Difference | ML086 represents a structurally distinct chemical series (oxazole-carboxamide) selected as a probe over optimized benzisothiazolones. |
| Conditions | In vitro biochemical assay against recombinant PHOSPHO1. |
Why This Matters
A structurally distinct chemical series offers an alternative pharmacological tool to validate biological findings and mitigate scaffold-specific artifacts.
- [1] Bravo Y, Teriete P, Dhanya RP, et al. Design, synthesis and evaluation of benzoisothiazolones as selective inhibitors of PHOSPHO1. Bioorg Med Chem Lett. 2014 Sep 1;24(17):4308-11. View Source
